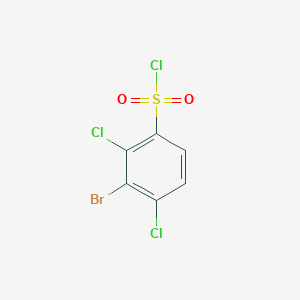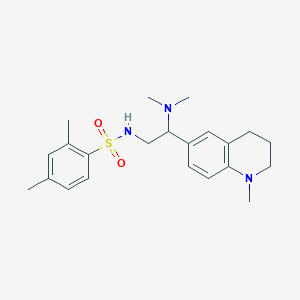![molecular formula C12H15N3O B2771387 N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide CAS No. 301228-35-3](/img/structure/B2771387.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide” is a chemical compound with the linear formula C12H15N3O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers .
Molecular Structure Analysis
The molecular structure of “this compound” is based on a benzimidazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 217.27 . It is a solid at room temperature . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the literature.Applications De Recherche Scientifique
Antimicrobial Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide derivatives have been explored for their potential antimicrobial activities. Studies have synthesized and evaluated various compounds for their effectiveness against bacteria and fungi. Notably, certain derivatives exhibited significant antifungal activity, comparable to ketoconazole, and demonstrated anti-gram-positive bacterial activity at levels half the potency of chloramphenicol. These findings underscore the potential of this compound derivatives as antimicrobial agents, offering a promising avenue for the development of new treatments against microbial infections (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Cytotoxic and Anticancer Properties
Research into this compound derivatives has also highlighted their potential in anticancer therapy. Some synthesized compounds have shown high cytotoxicity against human leukemia cells, suggesting their utility in cancer treatment. The structure-activity relationship (SAR) studies accompanying these findings provide insights into optimizing these compounds for better efficacy and selectivity in targeting cancer cells. This research direction not only expands the chemotherapeutic arsenal but also opens up new pathways for the treatment of various cancers (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of this compound and its derivatives provides valuable information on their chemical properties and potential biological activities. Through techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry, researchers have elucidated the structures of these compounds, facilitating a deeper understanding of their reactivity and interaction with biological targets. Such studies are crucial for the rational design of new molecules with enhanced biological activities and minimized adverse effects (Raouafi, Freytag, Jones, & Benkhoud, 2005).
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-12(16)13-8-7-11-14-9-5-3-4-6-10(9)15-11/h3-6H,2,7-8H2,1H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEQDAQMQXMDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(Piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2771311.png)

![5-chloro-2-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2771315.png)
![7a-Methyl-hexahydro-pyrrolo[1,2-a]imidazol-5-one](/img/structure/B2771317.png)

![(R)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2771323.png)
![N-(4-Bromo-2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2771324.png)
![2-(4-bromophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethanone](/img/structure/B2771325.png)
![(2-methoxypyridin-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2771326.png)